N-ethylacrylamide

Description

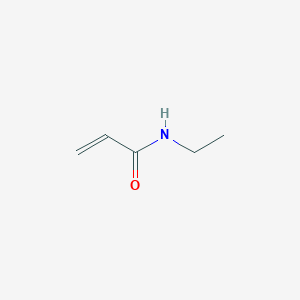

Structure

3D Structure

Properties

IUPAC Name |

N-ethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h3H,1,4H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPMNMYLORDLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25215-59-2 | |

| Record name | 2-Propenamide, N-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25215-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10430697 | |

| Record name | N-ethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5883-17-0 | |

| Record name | N-ethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of N-ethylacrylamide

This guide provides a comprehensive protocol for the synthesis of N-ethylacrylamide, a valuable monomer in polymer chemistry, particularly for the development of thermoresponsive polymers and hydrogels. The synthesis is primarily based on the Schotten-Baumann reaction, a robust method for the acylation of amines. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies, data presentation, and visual aids to ensure a successful and reproducible synthesis.

Core Concepts and Reaction Pathway

The synthesis of this compound involves the nucleophilic acyl substitution of acryloyl chloride with ethylamine. The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. This method is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides and esters.[1][2][3]

The overall reaction is as follows:

Acryloyl Chloride + Ethylamine → this compound + Hydrochloric Acid

To facilitate understanding of the process, a signaling pathway diagram illustrating the chemical transformation is provided below.

References

A Deep Dive into the Thermoresponsive Behavior of Poly(N-ethylacrylamide) in Aqueous Solutions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Poly(N-ethylacrylamide) (PNEA) is a prominent member of the "smart" polymer family, renowned for its thermoresponsive characteristics in aqueous environments. This technical guide offers a comprehensive exploration of PNEA's behavior, detailing its synthesis, phase transition phenomena, and the factors influencing its properties. It also provides insights into its burgeoning applications, particularly in the realm of advanced drug delivery systems.

The Core Phenomenon: Lower Critical Solution Temperature (LCST)

At the heart of PNEA's "smart" behavior lies its Lower Critical Solution Temperature (LCST). This is the specific temperature at which an aqueous solution of PNEA undergoes a reversible phase transition. Below its LCST, PNEA is readily soluble in water, with polymer chains existing in an extended, hydrated coil conformation due to favorable hydrogen bonding between the amide groups and water molecules.[1][2] As the temperature of the solution is raised to and beyond the LCST, these hydrogen bonds weaken, and hydrophobic interactions between the ethyl groups on the polymer backbone become dominant.[2][3] This shift in intermolecular forces causes the polymer chains to collapse into compact, dehydrated globules, leading to their aggregation and subsequent precipitation from the solution, rendering the solution visibly turbid.[1][2] This transition from a soluble to an insoluble state is a sharp and reversible process.[4]

The LCST of linear PNEA in pure water is approximately 73°C, while for PNEA hydrogels, it is around 62°C.[5] This distinct thermal response makes PNEA a material of significant interest for applications requiring environmentally sensitive behavior.

Synthesis of Poly(this compound)

PNEA is typically synthesized via free radical polymerization of the this compound monomer.[5][6] The polymerization is commonly carried out in a solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF), using an initiator like azobisisobutyronitrile (AIBN).[3] The general steps for synthesis are as follows:

-

The this compound monomer and the initiator (e.g., AIBN) are dissolved in an appropriate solvent.

-

The solution is purged with an inert gas, such as dry nitrogen, to remove oxygen which can inhibit radical polymerization.[3]

-

The reaction mixture is heated to a specific temperature (e.g., 60°C) for a defined period (e.g., 18-20 hours) to initiate and sustain the polymerization process.[3]

-

After polymerization, the solvent is evaporated.

-

The resulting polymer is then purified, often by dissolving it in a suitable solvent like acetone (B3395972) and precipitating it in a non-solvent such as hexane, followed by drying in a vacuum oven.[3]

By controlling the reaction conditions, such as monomer concentration, initiator concentration, and the presence of chain transfer agents, the molecular weight of the resulting PNEA can be tailored.[5]

Quantitative Data on PNEA's Thermoresponsive Behavior

The LCST of PNEA is not a fixed value but is influenced by several factors. The following tables summarize key quantitative data on these influences.

| Polymer Form | LCST (°C) in Pure Water | Reference |

| Linear Homopolymer | ~73 | [5] |

| Hydrogel | ~62 | [5] |

Table 1: LCST of PNEA in Different Forms

| Factor | Observation | Reference |

| Molecular Weight | LCST increases with decreasing molecular weight. | [5] |

| Polymer Concentration | For poly(N,N-diethylacrylamide) (a related polymer), concentration has a minimal effect on the LCST as determined by DSC, but can affect optical measurements.[7] For some thermoresponsive polymers, the cloud point decreases with increasing concentration.[8] | |

| Additives (Salts) | The presence of electrolytes affects the LCST.[5] For poly(N,N-diethylacrylamide), the addition of NaCl leads to a linear decrease in the LCST.[7] | |

| Additives (Surfactants) | The inclusion of sodium dodecyl sulfate (B86663) (SDS) increases the LCST for both linear PNEA and its hydrogels.[5] | |

| Copolymerization | Copolymerizing with more hydrophilic monomers generally increases the LCST, while copolymerizing with more hydrophobic monomers decreases it. For instance, in copolymers of N,N-diethylacrylamide and this compound, the cloud-point temperature increases with higher PNEA content.[6][9] |

Table 2: Factors Influencing the LCST of PNEA

Experimental Protocols for Characterization

The determination of the LCST is crucial for understanding and utilizing thermoresponsive polymers. Several techniques are commonly employed for this purpose.[10]

Turbidimetry using UV-Vis Spectrophotometry

This is a straightforward and widely used method to determine the cloud point (Tcp), which is often taken as the LCST at a specific polymer concentration.[1]

-

Principle: Measures the change in light transmittance or absorbance of a polymer solution as a function of temperature. As the solution becomes turbid above the LCST, the transmittance decreases (absorbance increases).[1]

-

Protocol:

-

Prepare a polymer solution of a known concentration in the desired solvent (e.g., deionized water). Ensure the polymer is fully dissolved.[1]

-

Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the transmittance (or absorbance) at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant heating rate (e.g., 1 °C/min).[11]

-

The LCST is typically determined as the temperature at which the transmittance drops to 50% of its initial value.[8]

-

Differential Scanning Calorimetry (DSC)

DSC provides a thermodynamic measurement of the LCST transition.

-

Principle: The coil-to-globule transition is an endothermic process due to the breaking of hydrogen bonds between the polymer and water. DSC measures the difference in heat flow between a sample of the polymer solution and a reference (the solvent) as a function of temperature.[10]

-

Protocol:

-

Accurately weigh a sample of the polymer solution into a DSC pan. Prepare a reference pan with the same amount of pure solvent.[1]

-

Hermetically seal both pans to prevent solvent evaporation.[1]

-

Place the pans in the DSC instrument and equilibrate at a temperature below the expected LCST.

-

Heat the sample at a constant rate (e.g., 1-10 °C/min) through the transition temperature.[1]

-

The LCST is determined from the peak of the endothermic transition in the resulting thermogram.[12]

-

Dynamic Light Scattering (DLS)

DLS is highly sensitive to the change in particle size that occurs during the phase transition.

-

Principle: Measures the hydrodynamic radius of the polymer chains or aggregates in solution. Below the LCST, DLS measures the size of individual hydrated polymer coils. Above the LCST, a significant increase in the measured size is observed due to the formation of collapsed, aggregated globules.[1]

-

Protocol:

-

Prepare a well-dissolved and filtered polymer solution.[1]

-

Place the sample in a cuvette within the DLS instrument, which is equipped with a temperature controller.

-

Equilibrate the sample at a temperature below the LCST and measure the initial particle size.

-

Increase the temperature in increments, allowing for equilibration at each step, and measure the particle size.

-

The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius occurs.

-

Visualizing Thermoresponsive Behavior and Experimental Workflow

Caption: PNEA phase transition upon temperature change.

Caption: Experimental workflow for LCST determination.

Applications in Drug Delivery

The sharp and reversible phase transition of PNEA and its hydrogels near physiological temperatures makes them highly attractive for drug delivery applications.[4][13]

-

On-Demand Drug Release: PNEA-based hydrogels can be loaded with therapeutic agents.[14] Below the LCST, the drug is encapsulated within the swollen hydrogel network. When the temperature is raised above the LCST (for instance, by localized heating or upon administration into the body), the hydrogel collapses and shrinks, expelling the entrapped drug at the target site.[4] This allows for triggered and controlled release.

-

Injectable Gels: PNEA copolymers can be designed to have an LCST below body temperature. In this case, a drug-loaded polymer solution can be easily injected into the body. Upon reaching body temperature (37°C), the solution transitions into a gel depot, providing sustained release of the drug over time.

-

Enhanced Permeability: The conformational change of PNEA at the LCST can be exploited to modulate the permeability of membranes or the uptake of drugs by cells.

The ability to tune the LCST of PNEA through copolymerization and the addition of other molecules provides a versatile platform for designing sophisticated drug delivery systems tailored to specific therapeutic needs.[8][15]

Conclusion

Poly(this compound) stands out as a versatile thermoresponsive polymer with a well-defined and tunable LCST. Its predictable phase transition in aqueous solutions, coupled with established synthesis and characterization methodologies, provides a robust foundation for its application in advanced materials science. For researchers and professionals in drug development, PNEA offers a promising platform for the creation of novel, intelligent drug delivery systems capable of responding to thermal cues, thereby paving the way for more effective and targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - White Rose Research Online [eprints.whiterose.ac.uk]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 9. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. crystallizationsystems.com [crystallizationsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessing the Efficacy of Poly(N-isopropylacrylamide) for Drug Delivery Applications Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-ethylacrylamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylacrylamide (NEA) is a vinyl monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and particularly in the realm of drug development and delivery. Its unique chemical structure, featuring a reactive vinyl group, a hydrophilic amide moiety, and a moderately hydrophobic ethyl group, imparts valuable properties to its corresponding polymer, poly(this compound) (PNEA). This guide provides a comprehensive overview of the physical and chemical properties of NEA, detailed experimental protocols for its synthesis and polymerization, and an exploration of its applications, with a focus on its role in the development of advanced drug delivery systems.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| CAS Number | 5883-17-0 |

| Appearance | Colorless to light yellow liquid |

| Melting Point | Approximately 23 °C |

| Boiling Point | 99-100 °C at 5 Torr |

| Density | 0.932 g/cm³ at 25 °C |

| Refractive Index (n²⁰/D) | 1.4700 |

Table 2: Solubility and Reactivity Data of this compound

| Property | Description |

| Solubility | Miscible with water and polar organic solvents (e.g., acetone, 2-propanol) due to its hydrogen-bonding capacity. |

| Reactivity | The vinyl group readily undergoes addition reactions, most notably free-radical polymerization. The amide group can participate in hydrolysis under certain conditions. |

| pKa | The amide proton is weakly acidic, with a predicted pKa of around 15.13. |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (in the range of 5.5-6.5 ppm), the N-H proton (a broad singlet), the methylene (B1212753) protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet).

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon, the two vinyl carbons, and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the N-H stretch, the C=O stretch (amide I band), and the N-H bend (amide II band). The C=C stretch of the vinyl group will also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z = 99, along with fragmentation patterns corresponding to the loss of ethyl and acryloyl groups.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its vinyl and amide functional groups.

Polymerization

This compound readily undergoes free-radical polymerization to form poly(this compound) (PNEA). This polymerization can be initiated by thermal initiators (e.g., AIBN, APS) or by redox systems. The resulting polymer is thermoresponsive, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. This property is central to its use in "smart" materials.

Hydrolysis

Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield acrylic acid and ethylamine (B1201723). The rate of hydrolysis is dependent on pH and temperature.

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of acryloyl chloride with ethylamine.

Materials:

-

Acryloyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or water)

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylamine and triethylamine in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred ethylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Free-Radical Polymerization of this compound

This protocol describes a typical solution polymerization of this compound.

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous 1,4-dioxane (B91453) (or other suitable solvent)

-

Diethyl ether (for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Nitrogen or argon gas supply

-

Oil bath

Procedure:

-

Dissolve the desired amount of this compound and AIBN in anhydrous 1,4-dioxane in the Schlenk flask.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Place the flask in a preheated oil bath at 60-70 °C to initiate the polymerization.

-

Allow the reaction to proceed for several hours (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

After the desired time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

Applications in Drug Development

The most significant application of this compound in the pharmaceutical field lies in the thermoresponsive properties of its polymer, PNEA. This "smart" behavior is exploited in the design of advanced drug delivery systems.

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels based on PNEA can be designed to undergo a volume phase transition at a specific temperature (the LCST). Below the LCST, the hydrogel is swollen and can be loaded with a therapeutic agent. When the temperature is raised above the LCST, the hydrogel collapses and releases the entrapped drug. This allows for on-demand drug release triggered by changes in local temperature, such as at a site of inflammation or in response to externally applied heat.

Biocompatibility

For any material to be used in drug delivery, biocompatibility is a critical factor. Studies on poly(N-alkylacrylamides), including PNEA, have generally shown good biocompatibility. However, as with any synthetic polymer, thorough in vitro and in vivo testing is necessary to establish the safety profile for a specific application. It is important to note that the monomer, this compound, is classified as harmful if swallowed and requires careful handling in the laboratory.[1]

Biological Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound or its polymer with specific biological signaling pathways. The biological effects of PNEA-based drug delivery systems are primarily attributed to the controlled release of the encapsulated therapeutic agent, which then acts on its specific cellular targets and signaling cascades. The polymer itself is generally considered to be an inert carrier. Future research may explore the potential for functionalized PNEA to interact with cellular components and influence signaling pathways.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area or a fume hood.[2][3] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, seek medical attention.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][2][3]

Conclusion

This compound is a valuable monomer for the synthesis of thermoresponsive polymers with significant potential in the field of drug development. The ability to create "smart" hydrogels that can release drugs in a controlled manner based on temperature changes opens up new possibilities for targeted therapies. While further research is needed to fully elucidate the biological interactions of PNEA and to develop more detailed synthesis and polymerization protocols, the fundamental properties of this compound make it a compelling building block for the next generation of drug delivery systems.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Solubility of N-ethylacrylamide in Organic Solvents

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, intended for use by researchers, scientists, and professionals in drug development. This document details the available solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Introduction to this compound

This compound is a vinyl monomer that is a derivative of acrylamide (B121943). It is of significant interest in polymer chemistry and materials science, particularly for the synthesis of thermoresponsive polymers. These "smart" polymers exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from soluble to insoluble in aqueous solutions as the temperature is raised. This property makes them highly valuable for a range of applications, including drug delivery systems, hydrogels for tissue engineering, and smart coatings. Understanding the solubility of the this compound monomer in various organic solvents is crucial for its polymerization, processing, and the development of new materials.

Data Presentation: Solubility of this compound and Related Compounds

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| 2-Propanol | Miscible |

To provide a quantitative reference for researchers, the following table presents the solubility of acrylamide, a structurally related parent compound. It is crucial to note that these values are for acrylamide , not this compound, and should be used as a general guide to the solubility behavior of similar chemical structures.[1]

Table 2: Quantitative Solubility of Acrylamide in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 30 | 215.5 |

| Methanol | 30 | 155 |

| Ethanol | 30 | 86.2 |

| Acetone | 30 | 63.1 |

| Chloroform | 30 | 1.2 |

| Benzene | 30 | 0.346 |

| n-Heptane | 30 | 0.0068 |

Note: This data is for acrylamide and is provided for comparative purposes only.

For another related compound, N-isopropylacrylamide, it is described as being arbitrarily soluble in methanol, ethanol, and acetone, but almost insoluble in ethyl acetate (B1210297) and n-hexane.[2]

Experimental Protocols: Determination of Solid-Liquid Solubility

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Principle: A saturated solution is prepared by dissolving an excess amount of the solid solute in a solvent at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected sample using a syringe filter that is chemically compatible with the solvent and does not absorb the solute. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed evaporating dish or vial.

-

Record the total mass of the dish/vial and the solution.

-

Evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven below the decomposition temperature of this compound can be used to expedite this process.

-

Once the solvent is completely evaporated, cool the dish/vial in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the solute = (Mass of dish/vial with dried solute) - (Mass of empty dish/vial)

-

Mass of the solvent = (Mass of dish/vial with solution) - (Mass of dish/vial with dried solute)

-

Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.

-

Isothermal Shake-Flask Method with HPLC Analysis

This method is highly accurate and is a standard in the pharmaceutical industry.

Principle: A saturated solution is prepared similarly to the gravimetric method. The concentration of the solute in the filtered saturated solution is then determined using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

-

Analytical balance

-

Constant temperature shaker bath

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the Gravimetric Method.

-

-

Sample Collection and Filtration:

-

Follow step 2 as described in the Gravimetric Method.

-

-

Sample Preparation for HPLC:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Solubility is typically expressed in mg/mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric method of solubility determination.

Caption: Workflow for determining solubility using the gravimetric method.

References

N-Ethylacrylamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-ethylacrylamide is a vinyl monomer that has garnered significant interest in the fields of biomaterials and drug delivery. Its propensity to form thermoresponsive polymers makes it a valuable building block for the creation of "smart" hydrogels. These hydrogels can undergo reversible volume phase transitions in response to temperature changes, a property that is ingeniously harnessed for the controlled release of therapeutic agents. This technical guide provides an in-depth overview of this compound, including its fundamental properties, synthesis of thermoresponsive polymers, and its application in drug delivery systems.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is crucial for its application in research and development. The key identifiers and molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5883-17-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C5H9NO | [1][2][3][4][5][6][7] |

| Molecular Weight | 99.13 g/mol | [1][2][3][4][6][7] |

Synthesis of Thermoresponsive Poly(this compound) Hydrogels for Drug Delivery

The synthesis of poly(this compound) (PNEA) hydrogels is a critical step in harnessing their potential for controlled drug release. These hydrogels are typically prepared via free-radical polymerization of the this compound monomer, along with a cross-linking agent to form a three-dimensional network. The following protocol describes a general method for the synthesis of a thermoresponsive PNEA hydrogel suitable for drug loading.

Experimental Protocol: Synthesis of a Thermoresponsive PNEA Hydrogel

Materials:

-

This compound (NEA) monomer

-

N,N'-methylenebis(acrylamide) (MBA) as a cross-linker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TMED) as a catalyst

-

Phosphate-buffered saline (PBS, pH 7.4)

-

The therapeutic drug to be loaded

-

Deionized water

Procedure:

-

Monomer Solution Preparation:

-

Dissolve a specific amount of NEA monomer and a calculated amount of the drug in PBS buffer at a temperature below the lower critical solution temperature (LCST) of the resulting polymer. The concentration of NEA will influence the final properties of the hydrogel.

-

Add the cross-linking agent, MBA, to the solution. The ratio of monomer to cross-linker is a critical parameter that affects the swelling behavior and mechanical properties of the hydrogel.

-

-

Initiation of Polymerization:

-

Degas the solution by bubbling nitrogen gas through it for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the initiator, APS, to the solution, followed by the catalyst, TMED, to initiate the free-radical polymerization.

-

-

Gelation:

-

Pour the reaction mixture into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).

-

Allow the polymerization to proceed at a controlled temperature (typically room temperature) for a specified duration until a solid hydrogel is formed.

-

-

Purification:

-

After polymerization, the hydrogel is removed from the mold and immersed in a large volume of deionized water to wash away any unreacted monomers, initiator, and other impurities. The water should be changed periodically over several days to ensure complete purification.

-

-

Drying and Characterization:

-

The purified hydrogel can be dried, for example, by lyophilization, to obtain a xerogel.

-

The properties of the hydrogel, such as its swelling ratio at different temperatures and drug release profile, can then be characterized.

-

Thermoresponsive Drug Release Mechanism

The utility of PNEA hydrogels in drug delivery stems from their thermoresponsive nature. Below their Lower Critical Solution Temperature (LCST), the polymer chains are hydrated and the hydrogel is in a swollen state, allowing for the encapsulation of drug molecules. When the temperature is raised above the LCST, the polymer chains undergo a conformational change, becoming more hydrophobic and expelling water. This causes the hydrogel to shrink, leading to the release of the entrapped drug.

Caption: Thermoresponsive drug release from a PNEA hydrogel.

Biocompatibility and Cytotoxicity

For any material to be used in biomedical applications, its biocompatibility and potential cytotoxicity must be thoroughly evaluated. Studies on poly(N-alkylacrylamides), a class of polymers that includes PNEA, have generally indicated good biocompatibility. For instance, research on the closely related poly(N-isopropylacrylamide) (PNIPAM) has shown that the polymer itself exhibits low cytotoxicity. However, it is crucial to ensure the complete removal of any unreacted toxic monomer from the final hydrogel product.

Role in Drug Development: A Delivery Vehicle

It is important to note that this compound's primary role in drug development is as a component of a drug delivery system rather than as a direct modulator of cellular signaling pathways. The PNEA hydrogel acts as a carrier, protecting the drug and releasing it in a controlled manner at the target site. The released drug is then free to interact with its biological target, such as a receptor on a cell surface, to elicit a therapeutic effect.

Caption: The role of PNEA hydrogel as a drug delivery vehicle.

This compound is a versatile monomer that serves as a fundamental component in the development of advanced drug delivery systems. Its ability to form thermoresponsive polymers allows for the creation of smart hydrogels that can release therapeutic agents in a controlled and targeted manner. While the monomer itself is not known to directly modulate signaling pathways, its incorporation into biocompatible hydrogels provides a powerful platform for delivering drugs that do. Further research into the optimization of PNEA-based hydrogels will undoubtedly continue to expand their applications in the pharmaceutical and biomedical fields.

References

- 1. Drug release from thin films encapsulated by a temperature-responsive hydrogel - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Poly(N-ethylacrylamide) Hydrogel Preparation in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Poly(N-ethylacrylamide) (PNEA) hydrogels for drug delivery applications. PNEA hydrogels are stimuli-responsive polymers that exhibit a temperature-sensitive nature, making them excellent candidates for controlled drug release systems.[1] This document outlines various synthesis methodologies, including free-radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and click chemistry.

Introduction to Poly(this compound) Hydrogels

Poly(this compound) (PNEA) is a temperature-responsive polymer that displays a Lower Critical Solution Temperature (LCST). Below its LCST, PNEA is hydrophilic and exists as a swollen hydrogel in aqueous solutions. Above the LCST, it undergoes a phase transition, becoming hydrophobic and causing the hydrogel to shrink and release its encapsulated contents. This property allows for the controlled, triggered release of therapeutic agents. The versatility in synthesis allows for the tuning of the hydrogel's properties to suit various drug delivery needs.

Key Properties and Applications

PNEA hydrogels offer several advantages for drug delivery:

-

Biocompatibility: Generally well-tolerated in biological systems.

-

Stimuli-Responsiveness: Enables triggered drug release in response to temperature changes.[1] By copolymerizing with pH-sensitive monomers, dual-responsive hydrogels can be created.[2][3][4]

-

Tunable Properties: The mechanical strength, swelling behavior, and drug release kinetics can be controlled by adjusting the synthesis parameters.

-

Controlled Release: Provides sustained and localized drug delivery, potentially reducing systemic side effects.[5][6]

Synthesis Methodologies

A variety of polymerization techniques can be employed to synthesize PNEA hydrogels, each offering distinct advantages in controlling the network architecture and properties.

Free-Radical Polymerization

This is a conventional and straightforward method for hydrogel synthesis. It involves the polymerization of the this compound monomer in the presence of a crosslinker and a radical initiator.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.[7] This method provides excellent control over the polymer architecture.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization method that enables the synthesis of well-defined polymers. It is known for its tolerance to a wide range of functional monomers and solvents.[8][9]

Click Chemistry

"Click" chemistry refers to a class of reactions that are rapid, efficient, and highly specific.[10][11] For hydrogel synthesis, this often involves the reaction between azide- and alkyne-functionalized polymer precursors.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for PNEA and similar thermo-responsive hydrogels, highlighting the influence of synthesis parameters on their properties.

Table 1: Swelling Ratio of Acrylamide-Based Hydrogels under Different Conditions

| Hydrogel Composition | Condition | Swelling Ratio (%) | Reference |

| Poly(acrylamide-co-acrylic acid) | pH 1.2 | 115 | [12] |

| Poly(acrylamide-co-acrylic acid) | pH 7.4 | 7258 | [12] |

| Polyacrylamide-Cellulose Nanocrystal | pH 2, 30°C | 1320 | [13] |

| Polyacrylamide-Cellulose Nanocrystal | pH 12, 80°C | 16170 | [13] |

| HPMC-g-(AM/SPA) (AM/SPA = 0.5) | pH 7.0 | 12097 | [2] |

| HPMC-g-(AM/SPA) (AM/SPA = 2) | pH 2.0 | ~1000 | [2] |

Table 2: Drug Loading and Release from Acrylamide-Based Hydrogels

| Hydrogel System | Model Drug | Drug Loading Efficiency (%) | Cumulative Release (%) | Release Conditions | Reference |

| PNIPAM-co-pGMA-Mela | Ibuprofen | Not specified | ~100 | pH 4.0, 45°C | [4] |

| PNIPAM-co-pGMA-Mela | 5-Fluorouracil | Not specified | ~100 | pH 4.0, 45°C | [4] |

| Alginate-g-PNIPAAm | Doxorubicin | Not specified | Sustained release | Physiological conditions | [14] |

| Pluronic/Agarose | Ciprofloxacin | 80.65 - 89.14 | Not specified | pH dependent | [15] |

| Chitosan/PVA | Tetracycline | Not specified | 99.44 | Not specified | [5] |

Experimental Protocols

Protocol 1: Synthesis of PNEA Hydrogel by Free-Radical Polymerization

Materials:

-

This compound (NEA) monomer

-

N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized water

Procedure:

-

Dissolve NEA monomer and MBA crosslinker in deionized water in a reaction vessel. A typical monomer concentration is 10-20% (w/v) and the crosslinker concentration is 1-5 mol% relative to the monomer.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the APS initiator to the solution (typically 0.5-1 mol% relative to the monomer) and mix gently.

-

Add the TEMED accelerator (equimolar to APS) to initiate the polymerization.

-

Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

-

After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently, to remove unreacted monomers and other impurities.

-

The purified hydrogel can then be dried or used in its swollen state for further experiments.

Protocol 2: Synthesis of PNEA Hydrogel by RAFT Polymerization

Materials:

-

This compound (NEA) monomer

-

Crosslinker (e.g., N,N'-methylenebis(acrylamide))

-

RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPADB)[7]

-

Initiator (e.g., 2,2'-Azobis(isobutyronitrile) - AIBN)[7]

-

Solvent (e.g., 1,4-dioxane (B91453) or toluene)[7]

Procedure:

-

In a Schlenk flask, dissolve the NEA monomer, crosslinker, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:crosslinker:RAFT agent:initiator needs to be carefully calculated to control the polymerization.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.[16]

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir.[16]

-

Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR) and polymer molecular weight (e.g., by GPC).

-

Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).[7]

-

Collect the precipitated hydrogel by filtration, wash it with the non-solvent, and dry it under vacuum.

Protocol 3: Characterization of PNEA Hydrogels

Procedure:

-

Weigh the dry hydrogel sample (W_d).[14]

-

Immerse the hydrogel in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature.[3]

-

At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).[14]

-

Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.

-

Calculate the equilibrium swelling ratio (ESR) using the following formula[14]: ESR (%) = [(W_s - W_d) / W_d] x 100

Procedure:

-

Loading by Swelling: Immerse a known weight of the dry hydrogel in a drug solution of known concentration for a specific period (e.g., 24-48 hours) to allow for drug absorption.[17]

-

After loading, remove the hydrogel and measure the concentration of the remaining drug in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

-

Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the solution from the initial amount.

-

Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) can be calculated as follows: DLC (%) = (Weight of loaded drug / Weight of drug-loaded hydrogel) x 100 DLE (%) = (Weight of loaded drug / Initial weight of drug in solution) x 100[15]

Procedure:

-

Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of release medium (e.g., PBS at a relevant pH and temperature).[18]

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[19]

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis Workflows and Drug Release Mechanism

Caption: Workflow for PNEA hydrogel synthesis via free-radical polymerization.

Caption: Workflow for controlled PNEA hydrogel synthesis using RAFT polymerization.

Caption: Temperature-triggered drug release from a PNEA hydrogel.

Conclusion

Poly(this compound) hydrogels are versatile materials with significant potential in the field of drug delivery. The choice of synthesis method profoundly impacts the hydrogel's final properties, allowing for the rational design of carriers for specific therapeutic applications. The protocols and data presented herein provide a foundation for researchers to develop and characterize PNEA hydrogels for controlled and targeted drug release. Further optimization of synthesis parameters and in vivo studies are crucial for the clinical translation of these promising biomaterials.

References

- 1. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temperature- and pH-Responsive Super-Absorbent Hydrogel Based on Grafted Cellulose and Capable of Heavy Metal Removal from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications [mdpi.com]

- 5. New Horizons in Hydrogels for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Locally Controlled Release of Methotrexate and Alendronate by Thermo-Sensitive Hydrogels for Synergistic Inhibition of Osteosarcoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 12. Novel, Blended Polymeric Microspheres for the Controlled Release of Methotrexate: Characterization and In Vivo Antifibrotic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Swelling Behavior of Polyacrylamide–Cellulose Nanocrystal Hydrogels: Swelling Kinetics, Temperature, and pH Effects [mdpi.com]

- 14. Injectable Thermoresponsive Hydrogel Formed by Alginate-g-Poly(N-isopropylacrylamide) That Releases Doxorubicin-Encapsulated Micelles as a Smart Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step RAFT Polymerization of N-ethylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the controlled synthesis of poly(N-ethylacrylamide) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions, which is critical for applications in drug delivery, biomaterials, and other advanced technologies.

Introduction

This compound is a monomer that yields thermoresponsive polymers, making it a valuable building block for smart materials. RAFT polymerization is a powerful technique for synthesizing well-defined polymers from a wide range of monomers, including acrylamides. The choice of a suitable RAFT agent, initiator, and appropriate reaction conditions is crucial for achieving a controlled polymerization process. Trithiocarbonates are often effective RAFT agents for the polymerization of acrylamides.

Experimental Protocol

This protocol details the solution RAFT polymerization of this compound to synthesize a well-defined homopolymer.

Materials:

-

Monomer: this compound (NEAM), with inhibitor removed (e.g., by passing through a column of basic alumina).

-

RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable trithiocarbonates. The selection of the RAFT agent is critical for controlling the polymerization of acrylamides.

-

Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA).

-

Solvent: Anhydrous 1,4-Dioxane (B91453) or Dimethyl Sulfoxide (DMSO).

-

Precipitation Solvent: Cold diethyl ether or hexane.

-

Inert Gas: Nitrogen (N₂) or Argon (Ar).

Equipment:

-

Schlenk flask or reaction tube with a magnetic stir bar.

-

Rubber septum.

-

Syringes and needles.

-

Oil bath with a temperature controller.

-

Vacuum line and inert gas manifold.

-

Standard laboratory glassware.

Procedure:

-

Preparation of the Reaction Mixture:

-

In a clean, dry Schlenk flask containing a magnetic stir bar, add the desired amounts of this compound (monomer), the RAFT agent (e.g., CPADB), and the initiator (e.g., AIBN).

-

Add the solvent (e.g., 1,4-dioxane or DMSO) to the flask to achieve the desired monomer concentration. A typical starting point is a 1 M solution of the monomer.

-

-

Degassing the Solution:

-

Seal the Schlenk flask with a rubber septum.

-

To remove dissolved oxygen, which can terminate the polymerization, perform at least three freeze-pump-thaw cycles:

-

Freeze the reaction mixture by immersing the flask in liquid nitrogen.

-

Once frozen, apply a vacuum to the flask for several minutes.

-

Close the vacuum line and thaw the mixture in a room temperature water bath. During thawing, bubbles of dissolved gas will be released.

-

Backfill the flask with an inert gas (N₂ or Ar).

-

Repeat this cycle two more times.

-

-

-

Polymerization:

-

After the final freeze-pump-thaw cycle, ensure the flask is under a positive pressure of inert gas.

-

Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN).

-

Stir the reaction mixture for the specified time. The reaction time will depend on the target molecular weight and conversion. It is advisable to take aliquots at different time points to monitor the polymerization kinetics.

-

-

Termination and Isolation:

-

To quench the polymerization, cool the reaction mixture by immersing the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., diethyl ether or hexane) while stirring.

-

Collect the precipitated polymer by filtration or decantation.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at room temperature until a constant weight is achieved.

-

-

Characterization:

-

The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and determine monomer conversion.

-

Data Presentation

The following table provides representative data for the RAFT polymerization of an N-substituted acrylamide, illustrating the level of control achievable with this technique. The specific values for this compound may vary depending on the exact experimental conditions.

| Target DP | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC) ( g/mol ) | Đ (PDI) |

| 50 | 50:1:0.2 | 4 | 85 | 4,900 | 1.15 |

| 100 | 100:1:0.2 | 8 | 90 | 9,900 | 1.12 |

| 200 | 200:1:0.2 | 16 | 92 | 19,800 | 1.18 |

DP = Degree of Polymerization, CTA = Chain Transfer Agent, Mn = Number-Average Molecular Weight, Đ (PDI) = Polydispersity Index.

Mandatory Visualization

Caption: Workflow for the RAFT polymerization of this compound.

Application Notes and Protocols for Controlled Drug Release from N-ethylacrylamide (NEA) Hydrogels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms governing controlled drug release from N-ethylacrylamide (NEA) hydrogels. Detailed experimental protocols for the synthesis of NEA hydrogels, loading of therapeutic agents, and characterization of their release kinetics are provided to guide researchers in the design and evaluation of novel drug delivery systems.

Introduction to this compound Hydrogels for Drug Delivery

This compound (NEA) is a thermo-responsive monomer that can be polymerized to form hydrogels with a Lower Critical Solution Temperature (LCST) in a physiologically relevant range. This property, along with their biocompatibility and tunable swelling behavior, makes NEA-based hydrogels promising materials for controlled drug delivery applications. The release of drugs from these hydrogels can be modulated by various factors, including the hydrogel's network structure, the properties of the encapsulated drug, and external stimuli like temperature.

The primary mechanisms of drug release from NEA hydrogels are:

-

Diffusion-controlled release: The drug diffuses through the aqueous pores of the hydrogel network. This process is governed by Fick's law and is dependent on the mesh size of the hydrogel, the size of the drug molecule, and the drug's concentration gradient.

-

Swelling-controlled release: As the hydrogel swells, the polymer chains relax and the mesh size increases, facilitating the release of the entrapped drug. This mechanism is particularly relevant for stimuli-responsive hydrogels where swelling can be triggered by changes in the environment.

-

Chemically-controlled release: The drug is covalently bonded to the polymer backbone and is released upon the cleavage of these bonds, often triggered by enzymatic activity or changes in pH.

Data Presentation: Quantitative Analysis of Drug Release

The following tables summarize key quantitative data related to the synthesis and drug release characteristics of N-substituted acrylamide (B121943) hydrogels, which can serve as a reference for designing NEA-based systems.

Table 1: Influence of Monomer and Crosslinker Concentration on Hydrogel Properties

| Monomer Concentration (wt%) | Crosslinker (BIS) to Monomer Molar Ratio (%) | Swelling Ratio (SR) | Mechanical Stability | Reference |

| 5 | 0.5 | High | Low | |

| 10 | 2 | Moderate | Moderate | |

| 15 | 4 | Low | High | |

| 20 | 6 | Very Low | Very High |

Note: Data is based on N,N-dimethylacrylamide (DMA) hydrogels, which are structurally similar to NEA hydrogels. SR is inversely proportional to the crosslinker concentration.

Table 2: Drug Loading and Release Parameters for N-substituted Acrylamide Hydrogels

| Drug | Hydrogel Composition | Drug Loading (%) | Release Mechanism | Key Findings | Reference |

| Aminophylline | P(DEAAm-NVP) | Not specified | Swelling-controlled | Lag time before release observed with higher crosslinking. | |

| Levofloxacin | P(NIPAAm/AAm) | Not specified | Diffusion and Swelling | Fast release performance observed. | |

| Naproxen | P(NIPAAm/AAm) | Not specified | Diffusion and Swelling | Continuous release without burst effect above LCST. |

Note: DEAAm (N,N-diethylacrylamide) and NIPAAm (N-isopropylacrylamide) are structurally related to NEA.

Experimental Protocols

Protocol 1: Synthesis of this compound (NEA) Hydrogels by Free Radical Polymerization

This protocol describes the synthesis of NEA hydrogels using N,N'-methylenebis(acrylamide) (BIS) as a crosslinker and ammonium (B1175870) persulfate (APS) as an initiator.

Materials:

-

This compound (NEA) monomer

-

N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

Procedure:

-

Monomer Solution Preparation:

-

Dissolve the desired amount of NEA monomer and BIS crosslinker in deionized water in a reaction vessel. A typical monomer concentration ranges from 5 to 20 wt%. The crosslinker to monomer molar ratio can be varied (e.g., 0.5 to 6 mol%) to control the crosslinking density.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Initiation of Polymerization:

-

Add the initiator, APS (typically 0.5-1 mol% with respect to the monomer), to the monomer solution and mix thoroughly.

-

Add the accelerator, TEMED (in equimolar ratio to APS), to the solution to initiate the polymerization reaction.

-

-

Gelation:

-

Pour the reaction mixture into a suitable mold (e.g., between two glass plates with a spacer) to form a thin sheet or into cylindrical molds.

-

Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed. The polymerization can also be carried out at a controlled temperature (e.g., 37°C).

-

-

Purification:

-

After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove any unreacted monomers, initiator, and other impurities.

-

-

Drying:

-

Dry the purified hydrogel to a constant weight. This can be done by air-drying, oven-drying at a low temperature (e.g., 40°C), or freeze-drying. The dried hydrogel is referred to as a xerogel.

-

Protocol 2: Drug Loading into NEA Hydrogels

This protocol describes a common method for loading a drug into the synthesized NEA hydrogels.

Materials:

-

Dried NEA hydrogel (xerogel)

-

Therapeutic drug of interest

-

Appropriate solvent for the drug (e.g., deionized water, phosphate-buffered saline (PBS))

Procedure:

-

Equilibrium Swelling Method:

-

Prepare a solution of the drug at a known concentration in a suitable solvent.

-

Immerse a pre-weighed dried hydrogel sample in the drug solution.

-

Allow the hydrogel to swell in the drug solution for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The swelling should be performed at a temperature below the LCST of the hydrogel to ensure maximum swelling and drug uptake.

-

After equilibrium is reached, remove the swollen hydrogel from the solution.

-

Gently blot the surface of the hydrogel with filter paper to remove excess surface drug solution.

-

-

Determination of Drug Loading:

-

The amount of drug loaded into the hydrogel can be determined indirectly by measuring the decrease in the drug concentration in the supernatant solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

The drug loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100

-

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for conducting an in vitro drug release study from the drug-loaded NEA hydrogels.

Materials:

-

Drug-loaded NEA hydrogel

-

Release medium (e.g., PBS of a specific pH)

-

Constant temperature water bath or incubator

-

Sample collection vials

Procedure:

-

Release Study Setup:

-

Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.

-

Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.

-

-

Sample Collection:

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Immediately replenish the withdrawn volume with fresh release medium to maintain a constant volume and sink conditions.

-

-

Drug Quantification:

-

Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

-

The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release. The Korsmeyer-Peppas model is often used to elucidate the release mechanism from swellable matrices.

-

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in controlled drug release from NEA hydrogels.

Caption: Key mechanisms of drug release from NEA hydrogels and influencing factors.

Caption: Workflow for the synthesis of this compound (NEA) hydrogels.

Application Notes and Protocols: Fabricating N-ethylacrylamide (and related polyacrylamide) Scaffolds for 3D Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular microenvironment more accurately than traditional two-dimensional (2D) cultures. This physiological relevance is crucial for predictive drug screening, disease modeling, and tissue engineering applications. Hydrogel scaffolds, particularly those fabricated from synthetic polymers like N-ethylacrylamide (NEA), offer a versatile platform for 3D cell culture due to their tunable mechanical properties, high water content, and biocompatibility.

This document provides detailed protocols for the fabrication, characterization, and application of polyacrylamide-based hydrogel scaffolds for 3D cell culture. While the focus is on this compound, due to the limited availability of specific quantitative data for poly(this compound) (PNEA) in the public domain, representative data and protocols for the closely related and extensively studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), are provided as a well-characterized example.

Key Experimental Protocols

Protocol 1: Synthesis of Polyacrylamide Hydrogel Scaffolds by Free-Radical Polymerization

This protocol describes the synthesis of a polyacrylamide-based hydrogel, which can be adapted for this compound.

Materials:

-

Acrylamide (B121943) (or this compound) monomer

-

N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

-

Phosphate-buffered saline (PBS), sterile

-

Deionized water, sterile

Procedure:

-

Prepare Monomer Solution: In a sterile conical tube, dissolve the acrylamide monomer and MBA crosslinker in deionized water to the desired concentrations. The ratio of monomer to crosslinker will determine the stiffness of the hydrogel.

-

Initiation: Add APS solution to the monomer solution and mix gently.

-

Catalysis: Add TEMED to the solution. Mix quickly and immediately cast the solution into the desired mold (e.g., a multi-well plate, custom-made PDMS mold).

-

Polymerization: Allow the solution to polymerize at room temperature for at least 30 minutes. The hydrogel will become opaque.

-

Hydration and Sterilization: After polymerization, wash the hydrogels extensively with sterile PBS to remove unreacted monomers and other reagents. The hydrogels can be sterilized by soaking in 70% ethanol (B145695) followed by further washes in sterile PBS.

Protocol 2: Fabrication of Electrospun Nanofibrous Scaffolds

Electrospinning produces a non-woven, porous scaffold that mimics the architecture of the natural extracellular matrix.

Materials:

-

Polymer (e.g., Polycaprolactone (PCL) as a base, can be blended with a functional polymer)

-

Solvent system (e.g., Dichloromethane (DCM) and Dimethylformamide (DMF))

-

Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)

Procedure:

-

Polymer Solution Preparation: Dissolve the polymer in the solvent system to achieve the desired concentration. The solution should be homogenous and free of bubbles.

-

Electrospinning Setup: Load the polymer solution into a syringe fitted with a metallic needle (spinneret). Place the syringe in the syringe pump. Position a grounded collector (e.g., a rotating mandrel or a flat plate) at a set distance from the spinneret.

-

Electrospinning Process: Apply a high voltage (e.g., 10-20 kV) to the spinneret. Set the flow rate of the syringe pump (e.g., 1 mL/hour). A polymer jet will be ejected from the spinneret and travel towards the collector, forming nanofibers as the solvent evaporates.

-

Scaffold Collection: Collect the nanofibers on the collector for a desired period to achieve the desired scaffold thickness.

-

Post-processing: Carefully remove the scaffold from the collector. Dry the scaffold under vacuum to remove any residual solvent. Sterilize the scaffold using a suitable method such as UV irradiation or ethylene (B1197577) oxide gas.

Protocol 3: 3D Cell Seeding in Hydrogel Scaffolds

Materials:

-

Synthesized hydrogel scaffolds

-

Cell suspension in culture medium

-

Sterile forceps and other cell culture instruments

Procedure:

-

Cell Preparation: Harvest and count cells to prepare a cell suspension of the desired density in complete cell culture medium.

-

Hydrogel Equilibration: Equilibrate the sterile hydrogel scaffolds in a complete cell culture medium for at least 1 hour in a cell culture incubator.

-

Cell Seeding:

-

For pre-formed hydrogels: Carefully remove the medium from the equilibrated hydrogels and gently pipette the cell suspension onto the top surface of the scaffolds. Allow the cells to adhere for 2-4 hours in the incubator before adding more medium to cover the scaffolds.

-

For in-situ encapsulation: Resuspend the cell pellet directly in the pre-polymer solution just before adding the catalyst (TEMED). Cast the cell-laden hydrogel solution and allow it to polymerize. After polymerization, add a complete culture medium.

-

-

Culture: Culture the cell-laden scaffolds under standard cell culture conditions (37°C, 5% CO2), changing the medium every 2-3 days.

Protocol 4: Cell Viability Assessment

Live/Dead Viability/Cytotoxicity Assay:

Materials:

-

Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

-

PBS

-

Fluorescence microscope

Procedure:

-

Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.

-

Staining: Remove the culture medium from the cell-laden scaffolds and wash gently with PBS. Add the staining solution to cover the scaffolds.

-

Incubation: Incubate the scaffolds at 37°C for 30-45 minutes, protected from light.

-

Imaging: After incubation, carefully remove the staining solution and replace it with fresh PBS or culture medium. Image the scaffolds using a fluorescence microscope with appropriate filters for green and red fluorescence.

MTT Assay for Metabolic Activity:

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Plate reader

Procedure:

-

MTT Addition: Add MTT solution to each well containing a cell-laden scaffold and incubate for 2-4 hours at 37°C. Live cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.

Data Presentation

The following tables summarize representative quantitative data for polyacrylamide-based hydrogels. Note: Data for PNIPAM is used as a proxy for PNEA due to the extensive characterization available for PNIPAM.

Table 1: Mechanical Properties of Polyacrylamide Hydrogels

| Monomer Concentration (% w/v) | Crosslinker (MBA) Concentration (% of monomer) | Young's Modulus (kPa) | Reference |

| 5 | 1 | ~20 | [1] |

| 7.5 | 1 | ~40 | [1] |

| 10 | 1 | ~70 | [1] |

| 5 | 2 | ~35 | [2] |

| 5 | 4 | ~65 | [2] |

Table 2: Porosity of Electrospun Scaffolds

| Polymer Composition | Polymer Concentration (% w/v) | Electrospinning Flow Rate (mL/h) | Porosity (%) | Reference | | :--- | :--- | :--- | :--- | | P(NIPAM-co-NtBA) | 15 | 1 | 94.9 ± 1.4 |[3] | | P(NIPAM-co-NtBA) | 20 | 1 | 95.3 ± 1.6 |[3] | | PCL | 10 | 1 | ~85 |[4] |

Table 3: Cell Viability on Polyacrylamide-Based Hydrogels